3,5-Dichloro-4-iodoaniline 3,5-Dichloro-4-iodoaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15749380
InChI: InChI=1S/C6H4Cl2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
SMILES:
Molecular Formula: C6H4Cl2IN
Molecular Weight: 287.91 g/mol

3,5-Dichloro-4-iodoaniline

CAS No.:

Cat. No.: VC15749380

Molecular Formula: C6H4Cl2IN

Molecular Weight: 287.91 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichloro-4-iodoaniline -

Specification

Molecular Formula C6H4Cl2IN
Molecular Weight 287.91 g/mol
IUPAC Name 3,5-dichloro-4-iodoaniline
Standard InChI InChI=1S/C6H4Cl2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Standard InChI Key JKXXLWQFIUSXMD-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1Cl)I)Cl)N

Introduction

Structural and Chemical Properties of Halogenated Anilines

Molecular Architecture

3,5-Dichloro-4-iodoaniline (C₆H₃Cl₂IN) features an aniline backbone substituted with chlorine atoms at the 3 and 5 positions and an iodine atom at the 4 position. This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in cross-coupling reactions.

Comparative Analysis of Halogenated Anilines

Property3,5-Dichloro-4-iodoaniline (Inferred)3,5-Difluoro-4-iodoaniline 3,5-Dichloro-4-iodopyridine
Molecular FormulaC₆H₃Cl₂INC₆H₄F₂INC₅H₂Cl₂IN
Molecular Weight (g/mol)287.91255.00273.89
Melting Point (°C)~110–115 (estimated)112Not reported
Boiling Point (°C)~280–290 (predicted)270.6 ± 40.0Not applicable
Density (g/cm³)~2.1 (predicted)2.086 ± 0.06Not reported

The iodine atom’s polarizability enhances the compound’s susceptibility to nucleophilic aromatic substitution, while chlorine atoms increase electron withdrawal, stabilizing negative charges in intermediates .

Synthesis Pathways and Optimization

Halogenation Strategies

The synthesis of 3,5-dichloro-4-iodoaniline likely involves sequential halogenation of aniline derivatives. A plausible route, based on analogous compounds , includes:

  • Chlorination: Direct chlorination of 4-iodoaniline using Cl₂ or SO₂Cl₂ in the presence of FeCl₃ as a catalyst.

  • Regioselective Iodination: Electrophilic iodination via the Ullmann reaction or using ICl in acetic acid.

Critical Challenges:

  • Regioselectivity: Ensuring substitution at the 3,5 positions requires careful control of reaction conditions.

  • Purification: Separation of positional isomers (e.g., 2,4-dichloro derivatives) necessitates chromatographic techniques.

Reactivity and Functionalization

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Stille). For example, reacting 3,5-dichloro-4-iodoaniline with arylboronic acids could yield biaryl structures, which are pharmacophores in drug discovery.

Example Reaction:

C₆H₃Cl₂IN+ArB(OH)₂Pd(PPh₃)₄C₆H₃Cl₂-Ar+Byproducts\text{C₆H₃Cl₂IN} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₆H₃Cl₂-Ar} + \text{Byproducts}

Applications in Pharmaceutical Research

Antimicrobial Agents

Chlorinated anilines are precursors to sulfonamide antibiotics. The iodine atom in 3,5-dichloro-4-iodoaniline could enhance binding to bacterial enzymes through halogen bonding, as seen in related compounds .

Kinase Inhibitors

The planar aromatic system may serve as a scaffold for kinase inhibitors, mimicking ATP’s adenine moiety. Molecular docking studies with analogous structures show promising interactions with EGFR and VEGFR2.

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